N-Nitrosoformamide

Computational Chemistry Reaction Mechanism Nitrosamine Formation

N-Nitrosoformamide (CH₂N₂O₂, MW 74.04) is an essential, high-purity analytical reference standard for the trace-level detection and quantification of this specific nitrosamide impurity in drug substances and products, as mandated by FDA and EMA guidelines. Unlike generic nitrosamine standards, N-nitrosamides degrade via a unique pseudopericyclic 1,3-sigmatropic rearrangement, making a compound-specific standard non-negotiable for accurate chromatographic retention time, mass spectral fragmentation, and method validation. Supplied with a comprehensive Certificate of Analysis (CoA).

Molecular Formula CH2N2O2
Molecular Weight 74.039 g/mol
CAS No. 675141-02-3
Cat. No. B12521843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosoformamide
CAS675141-02-3
Molecular FormulaCH2N2O2
Molecular Weight74.039 g/mol
Structural Identifiers
SMILESC(=O)NN=O
InChIInChI=1S/CH2N2O2/c4-1-2-3-5/h1H,(H,2,4,5)
InChIKeyFMZNAOPHIOHPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosoformamide (CAS 675141-02-3): Procurement-Ready Overview for Analytical Reference & Mechanistic Research


N-Nitrosoformamide (CH₂N₂O₂, MW 74.04) is a small-molecule N-nitrosamide . It exists as a reactive intermediate in the oxidation of hydroxyurea and participates in pseudopericyclic sigmatropic rearrangements during nitrosation [1][2]. Its primary use in procurement is as a high-purity analytical reference standard for the detection and quantification of nitrosamine impurities in pharmaceutical products, driven by stringent regulatory guidelines . The compound is supplied with comprehensive Certificate of Analysis (CoA) documentation.

Why Generic N-Nitrosoformamide Substitution Fails: The Structural Imperative for Analytical Fidelity


Substituting N-nitrosoformamide with a generic 'nitrosamine standard' is scientifically invalid. N-nitrosamides possess a distinct decomposition pathway compared to N-nitrosamines, involving a facile, low-barrier pseudopericyclic 1,3-sigmatropic rearrangement that yields reactive diazonium or carbocation species, rather than the α-hydroxylation pathway typical of dialkylnitrosamines [1]. This fundamental mechanistic divergence dictates that a non-specific analog will not replicate the target compound's chromatographic retention time, mass spectral fragmentation pattern, or stability profile under analytical conditions, thereby compromising method validation and regulatory compliance in nitrosamine impurity testing.

Quantitative Differentiation Guide: N-Nitrosoformamide vs. Closest Analogs


Computational Evidence for Divergent Nitrosation Energetics: N-Nitrosoformamide vs. N-Methyl-N-nitrosoformamide

A density functional theory (DFT) study at the B3LYP/6-31G(d,p) level directly compares the nitrosation of formamide (to yield N-nitrosoformamide) with N-methylformamide (to yield N-methyl-N-nitrosoformamide) [1]. The calculated activation barriers for the key pseudopericyclic 1,3-sigmatropic rearrangement step are notably lower for the methylated analog, demonstrating that even a single methyl substitution significantly alters the reaction coordinate and the energetic landscape of N-nitrosamide formation.

Computational Chemistry Reaction Mechanism Nitrosamine Formation

Spectroelectrochemical Differentiation: Identification of N-Nitrosoformamide as a Unique Intermediate in Hydroxyurea Oxidation

In situ infrared spectroelectrochemical (ATR-SEIRAS) studies on gold electrodes identify a unique vibrational band at ca. 1800 cm⁻¹, assigned to the C=O stretch of an adsorbed intermediate containing a nitrosyl group [1]. This band is specifically attributed to adsorbed N-nitrosoformamide or its deprotonated form, distinguishing it from other oxidation intermediates like adsorbed cyanate (observed around 2230 cm⁻¹) and dissolved carbon dioxide/nitrous oxide.

Electrochemistry Spectroscopy Reaction Intermediate

Mechanistic Divergence: N-Nitrosoformamide Decomposition via Low-Barrier Sigmatropic Shift vs. Alternative Pathways

Computational studies establish that N-nitrosamides, including N-nitrosoformamide, decompose via a pseudopericyclic 1,3-sigmatropic rearrangement with a remarkably low activation barrier [1]. This pathway is in stark contrast to the thermal decomposition of N-nitrosamines, which typically proceeds via homolytic cleavage of the N-NO bond. The near-planar transition state for N-nitrosoformamide (barrier of 6.6 kcal/mol) facilitates rapid conversion to reactive electrophilic species.

Reaction Mechanism Decomposition Nitrosamine Chemistry

Validated Application Scenarios for N-Nitrosoformamide (CAS 675141-02-3) in Scientific and Industrial Workflows


Development and Validation of LC-MS/MS Methods for Nitrosamine Impurity Quantification

Procurement of N-nitrosoformamide as a certified reference standard is mandatory for the development and validation of analytical methods (e.g., LC-MS/MS) used to quantify trace levels of this specific nitrosamine impurity in pharmaceutical drug substances and products, as mandated by FDA and EMA guidelines [1].

Mechanistic Probe for Studying Pseudopericyclic Reactions and N-Nitrosamide Decomposition

As a prototypical N-nitrosamide with a computationally characterized, low-barrier pseudopericyclic 1,3-sigmatropic rearrangement (6.6 kcal/mol), N-nitrosoformamide serves as an ideal model compound for investigating the kinetics and mechanisms of this class of transformations, which are distinct from those of dialkylnitrosamines [1].

Electrochemical and Spectroscopic Studies of Hydroxyurea Oxidation Pathways

The compound is a key intermediate in the electrooxidation of hydroxyurea, and its detection via its characteristic IR band (ca. 1800 cm⁻¹ in ATR-SEIRAS) provides a specific marker for mechanistic studies of this clinically relevant oxidation process [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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